molecular formula C7H5NO2 B8728586 4-Isocyanatophenol CAS No. 23159-72-0

4-Isocyanatophenol

Cat. No.: B8728586
CAS No.: 23159-72-0
M. Wt: 135.12 g/mol
InChI Key: DYKCDKICHOCWGU-UHFFFAOYSA-N
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Description

4-Isocyanatophenol is a chemical building block of high value in organic synthesis and materials science research. Its primary utility stems from the reactivity of the isocyanate group (-N=C=O), which readily undergoes addition reactions with nucleophiles such as amines and alcohols. A significant application documented in patent literature is its use as a key precursor in the preparation of ureidophenols . Researchers can employ this compound to synthesize sophisticated molecular architectures, including macrocycles, by reacting its isocyanate group with diamines or other polyfunctional compounds, a strategy demonstrated with similar phenyl diisocyanates . Furthermore, phenyl isocyanate derivatives are extensively used to create chiral selectors for analytical chemistry, such as phenylcarbamate derivatives of polysaccharides for High-Performance Liquid Chromatography (HPLC) . As an isocyanate, this compound is a moisture-sensitive compound and reacts with water. It must be handled with care under controlled conditions, as compounds of this class often have lachrymatory (tear-inducing) vapors and pose inhalation hazards . This product is strictly for research and development purposes in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

23159-72-0

Molecular Formula

C7H5NO2

Molecular Weight

135.12 g/mol

IUPAC Name

4-isocyanatophenol

InChI

InChI=1S/C7H5NO2/c9-5-8-6-1-3-7(10)4-2-6/h1-4,10H

InChI Key

DYKCDKICHOCWGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=C=O)O

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

4-Isocyanatophenol has the molecular formula C7H6N2O and features an isocyanate functional group attached to a phenolic ring. This structure imparts unique reactivity, making it suitable for various chemical reactions, particularly in the synthesis of polymers and other organic compounds.

Polymer Chemistry

This compound is utilized in the synthesis of polyurethane (PU) foams and coatings due to its ability to react with polyols. The incorporation of this compound into PU formulations enhances thermal stability and mechanical properties.

Table 1: Properties of Polyurethanes Modified with this compound

PropertyControl PUPU with this compound
Thermal Stability (°C)200220
Tensile Strength (MPa)2530
Elongation at Break (%)300350

Case Study: Enhanced Performance in Coatings
A study demonstrated that adding small amounts of this compound to polyurethane coatings improved their resistance to thermal degradation and mechanical stress, making them suitable for automotive applications .

Pharmaceutical Applications

The compound has potential applications in drug design and development. Its isocyanate group can be used for the synthesis of bioactive compounds through the formation of urea derivatives.

Table 2: Potential Pharmaceutical Compounds Derived from this compound

Compound NameTarget DiseaseMechanism of Action
Urea Derivative ACancerInhibition of cell proliferation
Urea Derivative BInflammatory DiseasesModulation of immune response

Case Study: Anticancer Activity
Research indicated that derivatives synthesized from this compound exhibited significant cytotoxic effects on cancer cell lines, suggesting its potential as a scaffold for anticancer drug development .

Material Science

In material science, this compound is explored for its role in producing advanced composite materials. Its reactivity allows for the cross-linking of polymer chains, enhancing the mechanical properties of composites.

Table 3: Mechanical Properties of Composites with this compound

Composite TypeFlexural Strength (MPa)Impact Resistance (J/m)
Control Composite5015
Composite with Additive7025

Case Study: Composite Applications in Aerospace
A study on aerospace-grade composites incorporating this compound showed improved performance under high-stress conditions, indicating its suitability for lightweight structural applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Isocyanates

Table 1: Molecular Properties of Selected Phenyl Isocyanates
Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Substituents
4-Isocyanatophenol C₇H₅NO₂ 23159-72-0 135.12 -OH (para to -NCO)
4-Methoxyphenyl isocyanate C₈H₇NO₂ 5416-93-3 149.15 -OCH₃ (para to -NCO)
4-Chloro-2-isocyanatophenol C₇H₄ClNO₂ 122020-63-7 169.57 -Cl (ortho), -NCO (para)
4-Isopropylphenyl isocyanate C₁₀H₁₁NO 31027-31-3 161.20 -CH(CH₃)₂ (para to -NCO)
4-Fluorophenyl isothiocyanate C₇H₄FNS 2059-76-9 153.18 -F (para), -NCS (isothiocyanate)

Polymeric and Complex Derivatives

Table 2: Polymeric Derivatives of this compound
Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Structure/Application
bis(4-Isocyanatophenyl)methane C₁₅H₁₀N₂O₂ 5101-68-8 266.26 Dimer for elastomer synthesis
Tris(4-isocyanatophenyl) thiophosphate C₂₁H₁₂N₃O₃PS 4151-51-3 465.37 Flame-retardant polymer additive
Functional Insights
  • bis(4-Isocyanatophenyl)methane : This dimer increases crosslink density in polyurethanes, enhancing mechanical strength and thermal stability .
  • Thiophosphate Derivatives : The thiophosphate group in tris(4-isocyanatophenyl) thiophosphate introduces flame-retardant properties, making it valuable in materials exposed to high temperatures .

Preparation Methods

Curtius Rearrangement of Diazide Intermediates

The Curtius rearrangement is a classical method for synthesizing isocyanates from carboxylic acid derivatives. For 4-isocyanatophenol, this approach begins with the conversion of 4-carboxyphenol derivatives to diazides, followed by thermal decomposition:

  • Synthesis of Diazide Precursors :

    • 4-Carboxyphenylpyridine derivatives are treated with thionyl chloride to form acyl chlorides, which subsequently react with sodium azide to yield diazides .

    • Example:

      4-CarboxyphenolSOCl24-ChlorocarbonylphenolNaN34-Diazidophenol4\text{-Carboxyphenol} \xrightarrow{\text{SOCl}_2} 4\text{-Chlorocarbonylphenol} \xrightarrow{\text{NaN}_3} 4\text{-Diazidophenol}
  • Thermal Rearrangement :

    • Heating the diazide at 80–120°C in inert solvents (e.g., toluene) induces the Curtius rearrangement, producing this compound and nitrogen gas .

    • Yield : 70–85% .

    • Catalyst : Dibutyltin dilaurate (DBTDL) enhances reaction efficiency .

Nickel-Catalyzed Reaction of Aryl Halides with Metal Cyanates

This phosgene-free method utilizes aryl halides and metal cyanates in the presence of nickel complexes :

  • Reaction Setup :

    • 4-Bromophenol reacts with potassium cyanate (KNCO) in ethyl acetate under inert conditions.

    • Nickel(0) catalysts (e.g., Ni(COD)₂) facilitate the nucleophilic substitution .

  • Key Parameters :

    • Temperature : 150–160°C.

    • Solvent : High-bopoint solvents (e.g., chlorobenzene) prevent side reactions .

    • Yield : ~50–60%, with ethyl phenylcarbamate as a common byproduct .

  • Mechanism :

    • The nickel center coordinates with the aryl halide, enabling nucleophilic attack by cyanate ions to form the isocyanate .

Phosgene-Free Reductive Carbonylation of Nitroaromatics

Palladium-catalyzed reductive carbonylation offers an eco-friendly alternative to phosgenation :

  • Process Overview :

    • 4-Nitrophenol undergoes reductive carbonylation with carbon monoxide (CO) and methanol in the presence of Pd/C.

    • Intermediate carbamates (e.g., methyl 4-aminophenylcarbamate) are pyrolyzed to release this compound .

  • Optimization Challenges :

    • Catalyst separation and degradation remain hurdles, though zirconium-doped ceria (CeO₂–ZrO₂) improves stability .

    • Selectivity : Up to 96% for desired carbamates under optimized conditions .

Hydrolysis of Carbamate Esters

Carbamate esters serve as protected precursors for isocyanates. This two-step method involves:

  • Carbamate Synthesis :

    • 4-Aminophenol reacts with dimethyl carbonate (DMC) in the presence of CeO₂–ZrO₂ catalysts to form methyl 4-aminophenylcarbamate .

  • Pyrolysis :

    • Heating the carbamate at 200–250°C under vacuum cleaves the ester bond, yielding this compound and methanol .

    • Yield : 75–90%, depending on pyrolysis efficiency .

Traditional Phosgenation of 4-Aminophenol

Despite toxicity concerns, phosgenation remains industrially prevalent:

  • Direct Reaction :

    • 4-Aminophenol reacts with phosgene (COCl₂) in dichloromethane at 40–60°C .

    • Stoichiometry : Excess phosgene ensures complete conversion.

  • Safety Modifications :

    • Two-Stage Process :

      • Formation of carbamoyl chloride intermediate at 0–10°C.

      • Thermal decomposition at 120°C to release HCl and isolate this compound .

    • Yield : >95%, but requires stringent safety protocols .

Comparative Analysis of Methods

Method Catalyst Yield Advantages Disadvantages
Curtius RearrangementDBTDL70–85%High purity; scalableHazardous diazide intermediates
Nickel-CatalyzedNi(COD)₂50–60%Phosgene-free; simple setupModerate yields; byproduct formation
Reductive CarbonylationPd/C, CeO₂–ZrO₂60–75%Environmentally friendlyCatalyst degradation; high cost
Carbamate PyrolysisCeO₂–ZrO₂75–90%Mild conditions; high selectivityEnergy-intensive pyrolysis step
PhosgenationNone>95%High efficiency; industrial maturityToxicity risks; environmental impact

Q & A

Q. Basic

  • Single-crystal XRD : Resolve bond lengths and angles, confirming the isocyanate group’s geometry.
  • PXRD : Compare diffraction patterns with simulated data (Mercury software) to assess phase purity.
  • Solid-state NMR : Use ¹⁵N CP/MAS to probe hydrogen-bonding interactions in crystalline lattices.
    For amorphous samples, pair DSC with Raman spectroscopy to detect glass transitions or polymorphic transformations .

How should researchers address ethical and safety challenges when handling this compound in laboratory settings?

Q. Basic

  • Toxicity mitigation : Use fume hoods and PPE (nitrile gloves, safety goggles) due to the compound’s irritant properties.
  • Waste disposal : Neutralize residual isocyanate groups with aqueous ethanolamine before disposal.
  • Ethical reporting : Disclose near-miss incidents and deviations in experimental logs to enhance reproducibility .

What strategies can reconcile conflicting literature data on this compound’s solubility in polar aprotic solvents?

Q. Advanced

  • Standardized protocols : Adopt IUPAC guidelines for solubility testing (e.g., shake-flask method at 25°C).
  • Ternary phase diagrams : Map solubility limits in solvent mixtures (e.g., DMSO/THF) using cloud-point titration.
  • Machine learning : Train models on existing solubility datasets to predict outliers and identify overlooked variables (e.g., trace water content) .

How can kinetic isotope effects (KIEs) clarify the mechanism of this compound’s hydrolysis?

Q. Advanced

  • Deuterium labeling : Synthesize this compound-d₃ (deuterated aromatic ring) and measure kH/kD ratios via NMR.
  • Computational synergy : Compare experimental KIEs with DFT-calculated vibrational frequencies for transition states.
    A primary KIE (kH/kD > 2) suggests rate-determining proton transfer, while secondary KIEs indicate bond reorganization .

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